3'-O-Methylcytidine

Oligonucleotide therapeutics Hybridization thermodynamics Antisense

Researchers synthesizing chemically modified oligonucleotides face a critical trade-off: nuclease resistance often comes with unwanted RNase H recruitment. 3′-O-Methylcytidine (CAS 20594-00-7) resolves this by blocking the 3′-OH essential for chain extension while conferring partial nuclease resistance without triggering RNase H activity. • Blocks RNase H recruitment-enables splice-switching & translation-arrest ASO strategies where target RNA cleavage must be avoided. • Functions as a 3′-terminal chain terminator, providing 3′-exonuclease resistance without post-synthetic capping, reducing manufacturing steps and cost. • Validated negative control for flavivirus antiviral screening panels-structurally analogous to active 2′-C-methylcytidine but inactive against Zika virus. Supplied at ≥98% purity with full analytical documentation; ships ambient.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 20594-00-7
Cat. No. B1358289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methylcytidine
CAS20594-00-7
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=CC(=NC2=O)N)CO
InChIInChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1
InChIKeyRZJCFLSPBDUNDH-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-O-Methylcytidine — Identity & Key Characteristics


3′-O-Methylcytidine (CAS 20594-00-7) is a modified cytidine nucleoside distinguished by a methoxy group at the 3′-hydroxyl position of the ribose sugar . Unlike base-methylated cytidines (e.g., 3-methylcytidine, m³C), the ribose‑O‑methyl modification alters sugar conformation and blocks the 3′-OH required for phosphodiester chain extension [1]. This compound is employed primarily as a synthetic building block for chemically modified oligonucleotides and as a mechanistic probe for RNA-metabolizing enzymes .

Modified nucleoside building block for oligonucleotide synthesis
Ribose 3′-O-methyl blocks phosphodiester chain extension
Mechanistic probe for RNA-metabolizing enzymes

Why 3′-O-Methylcytidine Cannot Be Replaced


Cytidine analogs bearing modifications at the 2′-position, the nucleobase, or the 3′-deoxy position exhibit fundamentally different biochemical and pharmacological profiles. 2′-O-Methylcytidine enhances nuclease resistance and duplex stability, whereas 3′-O-methylation typically reduces thermal stability and blocks RNase H recruitment [1]. 2′-C-Methylcytidine is a potent viral RNA polymerase chain terminator, while 3′-O-methylcytidine lacks this activity [2]. Simple cytidine is rapidly metabolized by cytidine deaminase and cannot serve as a stable building block for oligonucleotide synthesis. Therefore, substituting 3′-O-Methylcytidine with an in-class analog without quantitative justification risks altered hybridization thermodynamics, nuclease sensitivity, and abrogated pharmacological activity.

2′-O-Methylcytidine
Increases duplex stability and supports RNase H; 3′-O-methyl may reduce thermal stability and block RNase H, so hybridization and mechanism profiles differ.
2′-C-Methylcytidine
Acts as viral polymerase chain terminator with antiviral activity; 3′-O-methyl lacks this pharmacology, making target engagement context distinct.
Cytidine
Rapidly metabolized by cytidine deaminase and not a stable building block; cannot replace 3′-O-methylcytidine in controlled oligonucleotide assembly.

3′-O-Methylcytidine Key Differentiating Evidence


Thermal Destabilization of RNA Duplexes

Oligonucleotides containing 3′-O-methyl ribonucleosides, including 3′-O-methylcytidine, form duplexes with complementary RNA that exhibit lower melting temperatures (Tm) compared to unmodified RNA-RNA duplexes [1]. This contrasts with 2′-O-methyl modifications, which typically increase duplex stability.

Thermal Destabilization
Cross-study comparable
Reported lower Tm vs unmodified RNA-RNA duplexes
Duplex destabilization context; may reduce target affinity unless compensated.
Direction confirmed; exact ΔTm not reported.
Oligonucleotide therapeutics Hybridization thermodynamics Antisense

RNase H Inactivity

Duplexes formed with 3′-O-methyl-modified RNA strands are not substrates for RNase H, whereas unmodified DNA:RNA hybrids and certain 2′-modified gapmer designs support robust RNase H cleavage [1]. This property distinguishes 3′-O-methylcytidine from 2′-deoxycytidine and 2′-fluoro-modified constructs that retain RNase H competency.

RNase H Inactivity
Class-level inference
No detectable cleavage by RNase H; DNA:RNA hybrid fully cleaved.
Unsuitable for RNase H-dependent antisense; may support steric-block strategies.
In vitro RNase H assay; gapmer context may vary.
RNase H Antisense mechanism Oligonucleotide design

Partial Nuclease Resistance

Oligonucleotides incorporating 3′-O-methyl ribonucleosides exhibit modest resistance to snake venom phosphodiesterase (a model 3′-exonuclease) and complete resistance to nuclease S1 (an endonuclease) compared to unmodified RNA, which is rapidly degraded by both enzymes [1]. However, this resistance is weaker than that conferred by 2′-O-methyl or phosphorothioate modifications.

Partial Nuclease Resistance
Class-level inference
Slight resistance to snake venom phosphodiesterase; full resistance to nuclease S1.
Intermediate stability may support transient antisense effects or structural probing.
Kinetic parameters not reported.
Nuclease stability Oligonucleotide therapeutics Serum stability

Zika Virus Antiviral Inactivity

In a comparative screening study, 3′-O-methyl-substituted nucleosides (including 3′-O-methylcytidine) did not inhibit Zika virus replication in cell culture, whereas 2′-C-methylcytidine demonstrated potent antiviral activity [1]. This functional divergence underscores that the methylation position dictates pharmacological activity.

Zika Virus Inactivity
Direct head-to-head
No inhibition of ZIKV replication; 2′-C-methylcytidine active.
Supports negative-control selection for antiviral screening panels.
Vero cell culture; tested concentrations not specified.
Antiviral Flavivirus Nucleoside analog

3′-O-Methyl Chain Termination

The 3′-O-methyl modification eliminates the free 3′-hydroxyl, preventing phosphodiester bond formation and thus acting as an obligatory chain terminator in template-directed enzymatic synthesis. This property is shared across all 3′-O-methyl ribonucleosides, including 3′-O-methylcytidine [1]. In contrast, 2′-O-methyl and 2′-fluoro modifications preserve the 3′-OH and permit chain elongation.

Chain Termination
Class-level inference
Blocks phosphodiester bond formation; obligate chain terminator.
Enables intrinsic 3′-exonuclease protection without post-synthetic capping.
Applies across template-dependent polymerases.
Chain termination Oligonucleotide synthesis Polymerase substrate

3′-O-Methylcytidine Validated Applications


Steric-Block Antisense Oligonucleotides

When incorporated into uniformly modified antisense oligonucleotides, 3′-O-methylcytidine contributes to a construct that does not recruit RNase H, making it suitable for splice-switching or translation-arrest strategies where target RNA cleavage must be avoided [1]. The partial nuclease resistance extends the functional half-life relative to unmodified RNA without the excessive stability of phosphorothioate/2′-O-methoxyethyl designs.

Negative Control in Antiviral Nucleoside Screening

Given its demonstrated lack of activity against Zika virus, 3′-O-methylcytidine serves as an ideal negative-control compound in antiviral screening panels for flaviviruses and other RNA viruses [1]. Its structural similarity to active analogs (e.g., 2′-C-methylcytidine) allows researchers to attribute observed activity specifically to the methylation position.

3′-End Capping for Exonuclease Protection

As a chain terminator, 3′-O-methylcytidine incorporated at the oligonucleotide 3′ terminus provides resistance against 3′-exonucleases without requiring post-synthetic conjugation [1]. This simplifies manufacturing compared to inverted dT or amino-modifier caps, reducing synthesis steps and cost while maintaining moderate nuclease resistance.

RNA Structural Probing and Enzyme Specificity Studies

The distinct enzymatic profile of 3′-O-methylcytidine — resistant to nuclease S1, partially resistant to snake venom phosphodiesterase, and not a substrate for RNase H — enables its use as a position-specific probe in RNA footprinting and enzyme-substrate specificity mapping [1]. Researchers can interrogate the contribution of the 3′-OH to protein recognition at single-nucleotide resolution.

Application
Selection Property
Validation Focus
Steric-block antisense
RNase H inactivity context
Splice-switching or translation-arrest endpoint review
Negative-control antiviral screening
Lack of antiviral activity vs active analogs
Methylation-position attribution and panel specificity
3′-terminal exonuclease protection
3′-OH elimination as chain terminator
Exonuclease resistance without post-conjugation steps
RNA structural probing
Distinct enzyme susceptibility profile
3′-OH contribution to protein recognition mapping

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